molecular formula C27H37N3O4S B4067120 6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4067120
M. Wt: 499.7 g/mol
InChI Key: BGJJMCQIYQBKCG-UHFFFAOYSA-N
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Description

6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by its unique structural features, including tert-butyl, dimethoxyphenyl, pyrrolidinylacetyl, and tetrahydrobenzothiophene moieties.

Properties

IUPAC Name

6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O4S/c1-27(2,3)17-8-10-19-22(14-17)35-26(29-23(31)16-30-12-6-7-13-30)24(19)25(32)28-20-11-9-18(33-4)15-21(20)34-5/h9,11,15,17H,6-8,10,12-14,16H2,1-5H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJJMCQIYQBKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)NC(=O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and benzene derivatives.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the pyrrolidinylacetyl moiety: This step may involve acylation reactions using pyrrolidine and acyl chlorides.

    Coupling of the amide group: This can be achieved through amidation reactions using appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiophene derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: The compound may interact with specific receptors in biological systems, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.

    Amide derivatives: Compounds with similar amide linkages but different aromatic or heterocyclic groups.

Uniqueness

The uniqueness of 6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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